molecular formula C26H27FN6OS B2936398 (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone CAS No. 1207015-75-5

(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone

Cat. No. B2936398
CAS RN: 1207015-75-5
M. Wt: 490.6
InChI Key: VKLLHHYBHXPDLI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a 1,2,3-triazole ring, and a thiazole ring . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms . 1,2,3-Triazoles are a type of azole that contain three nitrogen atoms in a five-membered ring . Thiazoles are a type of heterocyclic compound that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the nitrogen atoms in the piperazine and 1,2,3-triazole rings could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple nitrogen atoms could potentially make the compound more polar .

Scientific Research Applications

Chemical Synthesis and Biological Activity

A series of novel triazole analogues of piperazine, including compounds structurally related to the requested molecule, have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, indicating their potential as molecules for further development in antibacterial therapy (Nagaraj, Srinivas, & Rao, 2018).

Fluorescent Logic Gates

Research into the synthesis and application of piperazine compounds also extends into the development of fluorescent logic gates for potential use in biological and chemical sensors. Compounds designed with a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor have shown promise as reconfigurable logic gates in response to changes in solvent polarity. This property could be valuable for probing cellular membranes and protein interfaces, suggesting a wide range of applications in biochemistry and cell biology (Gauci & Magri, 2022).

Antimicrobial Activities

Another study focused on synthesizing new 1,2,4-triazole derivatives incorporating a piperazine ring and assessing their antimicrobial activities. Some synthesized compounds demonstrated good or moderate activities against tested microorganisms, highlighting the versatility of piperazine derivatives in antimicrobial research and potential therapeutic applications (Bektaş et al., 2007).

Catalyst- and Solvent-Free Synthesis

Innovative methods for the synthesis of related compounds emphasize the importance of green chemistry approaches. For example, an efficient technique for the regioselective synthesis of triazol-thiazole compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This approach not only simplifies the synthesis process but also aligns with the principles of sustainable chemistry (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN6OS/c1-16-5-6-17(2)22(15-16)31-11-13-32(14-12-31)26(34)24-18(3)28-25(35-24)23-19(4)33(30-29-23)21-9-7-20(27)8-10-21/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLLHHYBHXPDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(N=C(S3)C4=C(N(N=N4)C5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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